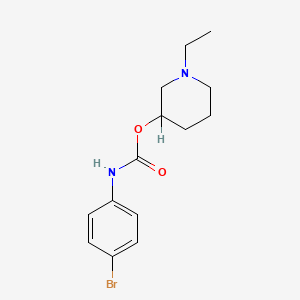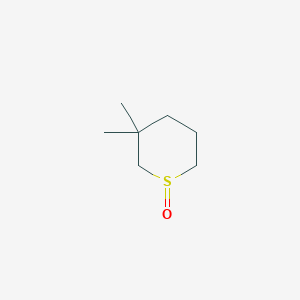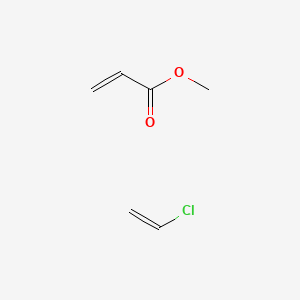![molecular formula C6H4ClF5 B14694114 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene CAS No. 31506-41-9](/img/structure/B14694114.png)
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene is a chemical compound characterized by the presence of multiple fluorine atoms and a chloro(difluoro)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene typically involves the use of difluoromethylation reagents. One common method is the reaction of a suitable precursor with ClCF2H (chlorodifluoromethane) under specific conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative of the compound, while oxidation may produce a corresponding carboxylic acid or ketone.
Applications De Recherche Scientifique
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorinated Quinolines: These compounds also contain multiple fluorine atoms and exhibit similar chemical properties.
Difluoromethylated Alkenes: Compounds with difluoromethyl groups attached to alkenes share similar reactivity patterns.
Uniqueness
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene is unique due to its specific combination of a chloro(difluoro)methyl group and a trifluoropenta-1,3-diene backbone. This unique structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in oxidative conditions .
Propriétés
Numéro CAS |
31506-41-9 |
|---|---|
Formule moléculaire |
C6H4ClF5 |
Poids moléculaire |
206.54 g/mol |
Nom IUPAC |
4-[chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene |
InChI |
InChI=1S/C6H4ClF5/c1-2-3-4(5(7,8)9)6(10,11)12/h2-3H,1H2 |
Clé InChI |
WFWYEROBRGQMTR-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C(C(F)(F)F)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
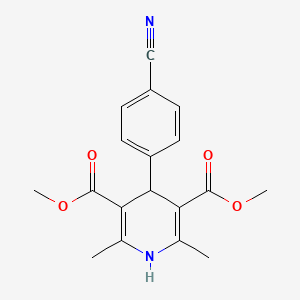
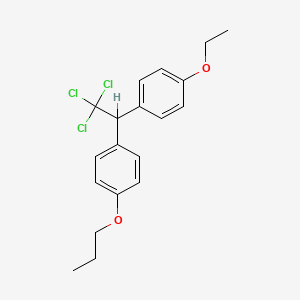
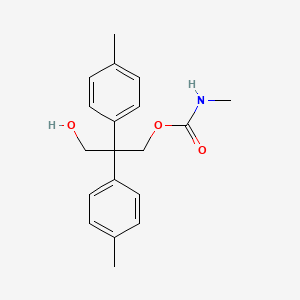

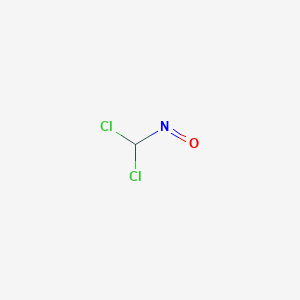
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
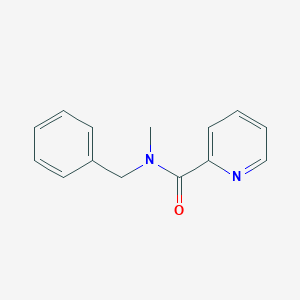
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
